(2-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Nucleophilic Substitution: The acid chloride is then reacted with 2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Benzyl derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-2-(piperidin-1-yl)ethane: Similar structure but lacks the methyl group on the benzoyl ring.
2-(Piperidin-1-yl)ethyl benzoate: Ester derivative with different reactivity.
N-Benzylpiperidine: Lacks the benzoyl group but shares the piperidine core.
Uniqueness
1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the benzoyl and piperidine moieties, which confer distinct chemical and biological properties. The methyl group on the benzoyl ring may also influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(2-methylphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O/c1-17-9-3-4-11-19(17)20(23)22-15-8-5-10-18(22)12-16-21-13-6-2-7-14-21/h3-4,9,11,18H,2,5-8,10,12-16H2,1H3 |
InChI Key |
YZBKGMQNIOICHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.